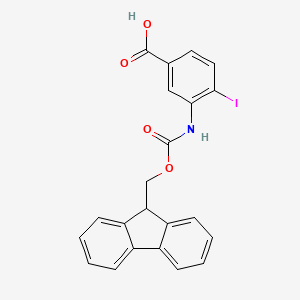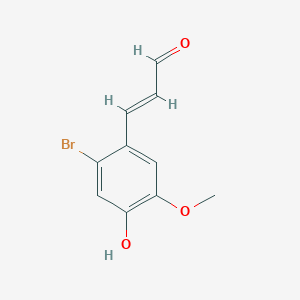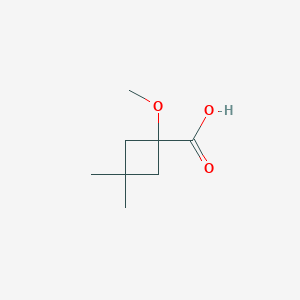
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group
Preparation Methods
The synthesis of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the cyclization of appropriate precursors under controlled conditions
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Chemical Reactions Analysis
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and aldehydes.
Scientific Research Applications
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
1-Methoxy-3-methylcarbazole: This compound also contains a methoxy group but differs in its core structure, which is a carbazole rather than a cyclobutane ring.
1-Methoxy-1,3-butadiene: While it shares the methoxy group, its structure is linear rather than cyclic.
2,3-Dimethoxy-1,3-butadiene: This compound has two methoxy groups and a different arrangement of carbon atoms.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to its linear or aromatic counterparts.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
WGCUJMZPTOOYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


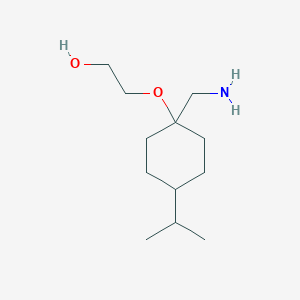
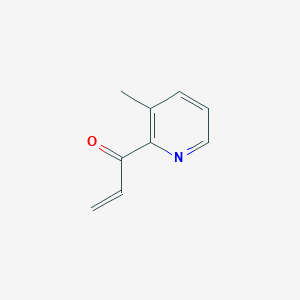
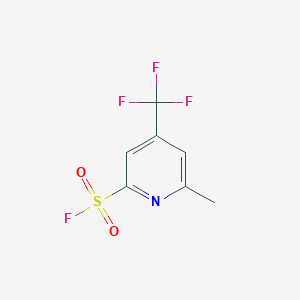
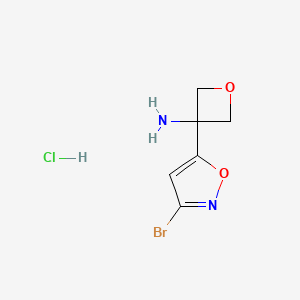
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)


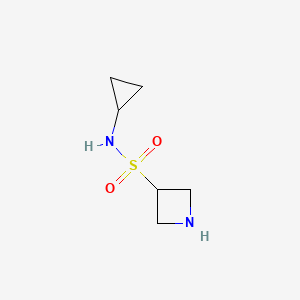
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
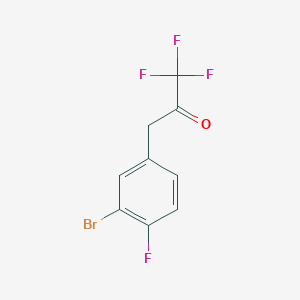
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
